H-Lys(butyryl)-OH, also known as butyrylated lysine, is a modified form of the amino acid lysine where a butyryl group is attached to the nitrogen atom of the amino group. This compound is of significant interest in biochemical research due to its role in post-translational modifications, particularly in histone modification and protein function regulation.
H-Lys(butyryl)-OH is derived from lysine, one of the twenty standard amino acids. The butyryl modification can be achieved through chemical synthesis methods involving butyric anhydride or other butyric acid derivatives.
This compound falls under the category of amino acid derivatives and is specifically classified as a butyrylated amino acid. It is often studied in the context of epigenetics and protein chemistry, particularly for its implications in histone modifications and gene expression regulation.
The synthesis of H-Lys(butyryl)-OH typically involves the following steps:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and minimize side reactions. Reports indicate yields can vary, often around 66% to 81% depending on the specific conditions used during synthesis .
The molecular structure of H-Lys(butyryl)-OH consists of:
The structural formula can be represented as follows:
H-Lys(butyryl)-OH can participate in various chemical reactions typical of amino acids, including:
Technical details include controlling reaction conditions such as solvent choice (e.g., dimethylformamide) and stoichiometry of reactants to ensure high conversion rates and purity of products .
The mechanism by which H-Lys(butyryl)-OH exerts its biological effects primarily relates to its role in epigenetic modifications:
Data indicates that butyrylation can enhance transcriptional activation by promoting a more open chromatin state, facilitating access for transcription factors .
Relevant data from studies show that butyrylated lysines can be detected using mass spectrometry techniques, which confirm their presence in biological samples .
H-Lys(butyryl)-OH has several important applications in scientific research:
Kbu functions as a crucial regulatory node within the complex landscape of cellular PTMs. It operates distinctly from, yet often in crosstalk with, other lysine acylations such as acetylation (Kac), crotonylation (Kcr), propionylation (Kpr), and succinylation (Ksucc). The addition of the four-carbon butyryl moiety introduces unique steric and electrostatic properties compared to the smaller acetyl group or the structurally distinct crotonyl or succinyl groups. This distinctiveness enables Kbu to modulate protein function through mechanisms that differ subtly or significantly from those employed by other PTMs [1] [7].
Kbu plays diverse and critical physiological roles across biological systems. In mammals, dysregulated Kbu has been mechanistically linked to the pathogenesis and progression of several diseases, including various cancers, cardiovascular diseases, diabetes, and vascular dementia. Intriguingly, the mode of action for certain therapeutic agents used in lymphoma and colon cancer treatment involves the modulation of cellular butyrylation levels, highlighting its therapeutic relevance. Beyond human health, Kbu is a conserved regulatory mechanism; in plants, such as rice (Oryza sativa), Kbu participates in the control of gene expression, thereby influencing critical processes like growth, development, and metabolic pathways [1].
The regulation of Kbu is enzymatically controlled by specific "writer" and "eraser" enzymes. Key Kbu writers include histone acetyltransferases (HATs) with broad acyl-CoA specificity:
Table 1: Key Enzymatic Regulators of Lysine Butyrylation (Kbu)
Enzyme Category | Enzyme | Cellular Context | Primary Function Related to Kbu | Key Interactors/Requirements |
---|---|---|---|---|
Writer (KAT) | p300/CBP | 293 cells, general | Catalyzes histone (H4) and non-histone (p53) butyrylation | Broad acyl-CoA specificity |
Writer (KAT) | HBO1 | HeLa, 293T cells | Catalyzes H3/H4 butyrylation | Requires BRPF2 or JADE1 scaffold |
Writer (KAT) | BRPF2-HBO1 Complex | HeLa cells | Catalyzes H3/H4 butyrylation | Complex formation essential |
Writer (KAT) | JADE1-HBO1 Complex | General | Catalyzes H3/H4 butyrylation (comparable to CBP) | Complex formation essential |
Eraser (KDAC) | Sirt7 | HeLa cells | Deacetylase/Decrotonylase/ Debutyrylase (H3K36/37) | NAD⁺-dependent |
The incorporation of the butyryl moiety onto a lysine ε-amino group fundamentally alters the chemical properties of that residue. The most significant change is the neutralization of the lysine's positive charge under physiological conditions. This charge quenching disrupts electrostatic interactions that the unmodified lysine might participate in, such as salt bridges with acidic residues (glutamate, aspartate) or interactions with negatively charged DNA phosphate backbones in chromatin contexts [1] [8].
Beyond charge neutralization, the butyryl group introduces substantial hydrophobicity and increased steric bulk compared to the unmodified lysine side chain or an acetyl-lysine. The longer aliphatic chain (CH₃-CH₂-CH₂-) of the butyryl group creates a more pronounced hydrophobic patch on the protein surface. This enhanced hydrophobicity significantly influences protein-protein and protein-ligand interactions. It can promote association with hydrophobic domains on binding partners or membranes, or conversely, disrupt interactions that rely on the polar nature of the unmodified lysine. The steric bulk can physically occlude binding sites or hinder conformational changes necessary for protein function [1] [8].
The unique physicochemical signature of the butyryl-lysine residue (H-Lys(butyryl)-OH) is recognized by specific reader domains within effector proteins. While the full repertoire of Kbu-specific readers is still being elucidated, it is established that certain bromodomains, known for recognizing acetyl-lysine, exhibit differential affinity for various acyl-lysine modifications based on the size and hydrophobicity of the acyl group. Domains with larger or more hydrophobic binding pockets may preferentially recognize butyryl-lysine over acetyl-lysine. Furthermore, entirely distinct classes of reader domains specifically tuned to the butyryl moiety are likely to exist, analogous to YEATS domains preferring crotonyl-lysine [1] [7].
Enzymes also demonstrate specificity towards butyryl-lysine substrates. Amidohydrolases, such as Sgx9260c identified in marine metagenomes, exhibit catalytic activity towards N-butyryl-L-proline derivatives. Kinetic profiling reveals that enzymes within the amidohydrolase superfamily (cog1228) possess distinct substrate preferences. While Sgx9260c shows higher activity towards N-acetyl-L-proline (kcat/Km ≈ 3 × 10⁵ M⁻¹ s⁻¹), Sgx9260b displays a preference for N-propionyl-L-proline (kcat/Km ≈ 1 × 10⁵ M⁻¹ s⁻¹), indicating subtle discrimination between short-chain acyl modifications based on chain length (acetyl = C2, propionyl = C3, butyryl = C4). This enzymatic specificity underscores the biochemical distinction between lysine modifications differing by only one or two methylene groups [4].
Table 2: Impact of Butyryl-Lysine on Molecular Interactions and Enzyme Specificity
Property Altered | Consequence on Protein Function/Interaction | Example/Evidence |
---|---|---|
Charge Neutralization | Disruption of electrostatic interactions (salt bridges, DNA binding) | Altered histone-DNA interactions, transcription regulation [1] |
Increased Hydrophobicity | Enhanced affinity for hydrophobic interfaces (proteins, membranes, ligands) | Potential membrane association modulation [1] [8] |
Increased Steric Bulk | Steric hindrance of binding sites or conformational changes | Differential enzyme/substrate recognition [4] |
Reader Domain Specificity | Recruitment of specific effector proteins via specialized binding pockets | Differential binding by bromodomain variants [1] [7] |
Enzyme Specificity | Selective hydrolysis by amidohydrolases (e.g., Sgx9260b/c) | Kinetic preference for specific acyl-chain lengths (C2, C3, C4) [4] |
The modification of lysine residues by butyrylation can induce significant alterations in protein conformation and dynamics, impacting function. The loss of the positive charge upon butyrylation removes constraints imposed by charge-charge interactions. This can lead to localized unfolding or increased flexibility in regions where the modified lysine was involved in stabilizing salt bridges or electrostatic networks. Conversely, the introduction of a hydrophobic patch can promote new intramolecular interactions with hydrophobic clusters within the protein or drive association with membranes, leading to stabilization of specific conformations or oligomeric states [1] [5] [8].
Butyrylation can profoundly influence membrane-protein interactions, particularly relevant for transmembrane proteins or proteins associating with lipid bilayers. Lysine residues frequently localize at the membrane-water interface, often flanked by aromatic residues (tyrosine, tryptophan) forming the so-called "aromatic belt" or "aromatic ring" that helps anchor transmembrane domains within the bilayer. Butyrylation of such interfacial lysines dramatically increases their hydrophobicity. This can enhance their burial within the lipid bilayer, potentially pulling associated protein segments deeper into the membrane core or altering the tilt angle of transmembrane helices. Such repositioning can trigger substantial conformational changes in extramembrane domains, thereby regulating protein activity, such as the gating of ion channels or the signaling state of receptors. The spacing and nature of the "aromatic ring" differ between α-helical bundles (~30 Å spacing) and β-barrel proteins (~20 Å spacing) [5], suggesting context-dependent effects of interfacial Kbu [5] [8].
Advanced biophysical techniques are essential for probing Kbu-induced structural dynamics:
Table 3: Biophysical Techniques for Resolving Kbu-Induced Structural Dynamics
Technique | Key Principle | Information Gained on Kbu Effects | Advantages for Kbu Studies |
---|---|---|---|
Site-Directed Fluorescence (SDFL) | Fluorescence properties sensitive to local environment & mobility | Local conformational changes, hydration dynamics, lipid interaction | Sensitive, real-time in solution or membranes |
Single-Molecule FRET (smFRET) | Distance-dependent energy transfer between two fluorophores | Conformational heterogeneity, dynamics, distances/angles between domains | Resolves subpopulations, captures dynamics on broad timescales |
Molecular Dynamics (MD) Simulations | Computational modeling of atomic motions based on physical forces | Atomic-level structural changes, flexibility, interaction networks | Provides atomistic detail, tests hypotheses, simulates time evolution |
Hydrogen-Deuterium Exchange MS (HDX-MS) | Exchange rate of backbone amide H with solvent D reports on structure | Changes in protein flexibility/stability, solvent accessibility | Probes backbone dynamics, works with complex systems |
Deep Learning-MD Analysis | AI models trained to identify patterns in high-dimensional MD data | Identification of non-trivial conformational changes related to PTMs | Efficient analysis of complex dynamics, prediction of mutant impacts [3] |
Table 4: Compound Summary: H-Lys(butyryl)-OH
Property | Value |
---|---|
Chemical Name | H-Lys(butyryl)-OH |
Synonyms | (S)-2-Amino-6-butyramidohexanoic acid |
CAS Number | 75396-30-4 |
Molecular Formula | C₁₀H₂₀N₂O₃ |
Molecular Weight | 216.28 g/mol |
Purity (Typical) | ≥98% |
CAS No.: 19536-24-4
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